Cyclopropylmagnesium Bromide
Overview
Description
Cyclopropylmagnesium Bromide is a Grignard reagent, which is a type of organometallic compound. It is often used in organic synthesis . It is typically used in solutions and can react with various compounds to form different products .
Synthesis Analysis
Cyclopropylmagnesium Bromide can be synthesized by the reaction of halogenated hydrocarbons with magnesium metal in anhydrous solvents such as diethyl ether .Molecular Structure Analysis
The molecular formula of Cyclopropylmagnesium Bromide is C3H5BrMg, and its molecular weight is 145.28 . The structure includes a cyclopropyl group (a three-membered carbon ring) bonded to a magnesium bromide group .Chemical Reactions Analysis
Cyclopropylmagnesium Bromide has been used in Grignard reactions, which are key steps in the preparation of various compounds. For example, it can react with trimethylborate to form cyclopropylboronic acid, which can undergo Suzuki-type coupling reactions with different aryl and heteroaryl bromides to form the cyclopropyl adducts .Physical And Chemical Properties Analysis
Cyclopropylmagnesium Bromide is a yellow to green turbid liquid. It has a density of 0.968 g/mL at 25 °C and a boiling point of 65 °C . It is soluble in water (17 mg/ml at 25°C) and in organic solvents .Scientific Research Applications
Palladium-Catalyzed Cross-Coupling
Cyclopropylmagnesium bromide is effectively used in palladium-catalyzed cross-coupling reactions with aryl bromides. The addition of zinc halide additives enables the production of cyclopropyl arenes in good to excellent yields. This process highlights the compound's role in facilitating the synthesis of complex arenes, which are significant in various chemical syntheses (Shu et al., 2010).
Grignard Reagent Formation
In the formation of Grignard reagents, cyclopropylmagnesium bromide demonstrates unique reactivity. Research shows that in the presence of DCPH, the yield of cyclopropylmagnesium bromide decreases significantly. This is attributed to the trapping of intermediate cyclopropyl radicals, providing insights into the reaction mechanisms of Grignard reagents (Garst & Ungváry, 2001).
Cyclopropanation of Carboxylic Esters
Cyclopropylmagnesium bromide plays a crucial role in the cyclopropanation of carboxylic esters, particularly in the presence of titanium(IV) isopropoxide. This method allows for the construction of the carbon skeleton of organic molecules with ketone and other functionalities. It has been applied in the synthesis of natural biologically active compounds and their analogs, showcasing its versatility in organic synthesis (Kulinkovich, 2004).
Conversion of Carboxylic Esters
Cyclopropylmagnesium bromide assists in converting carboxylic esters into functionalized 2-substituted allyl bromides and chlorides. This process involves the transformation of cyclopropanols followed by rearrangement to produce the desired allyl halides, highlighting the compound's role in complex organic transformations (Kulinkovich et al., 2005).
Safety And Hazards
Future Directions
As a Grignard reagent, Cyclopropylmagnesium Bromide has wide applications in organic synthesis. Its future directions are likely to involve its use in the synthesis of new organic compounds, particularly in the development of new pharmaceuticals and materials .
Relevant Papers One relevant paper discusses the palladium-catalyzed cross-coupling of Cyclopropylmagnesium Bromide with aryl bromides mediated by zinc halide additives . This research represents a significant contribution to the field of organic synthesis, demonstrating a new method for the production of cyclopropyl arenes.
properties
IUPAC Name |
magnesium;cyclopropane;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5.BrH.Mg/c1-2-3-1;;/h1H,2-3H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZXMEQGIIWBFJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[CH-]1.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylmagnesium Bromide | |
CAS RN |
23719-80-4 | |
Record name | Magnesium, bromocyclopropyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.734 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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